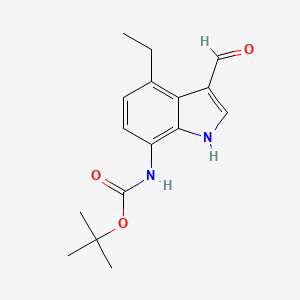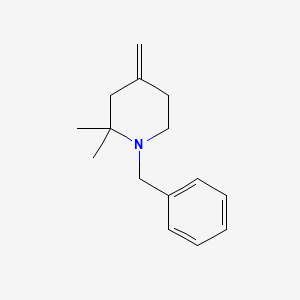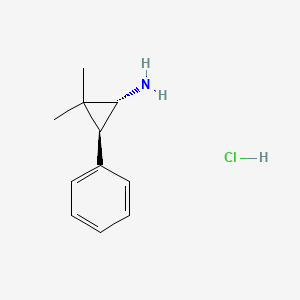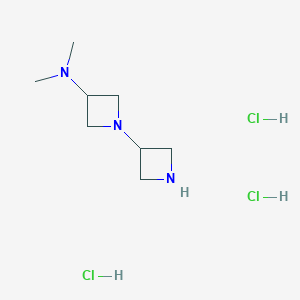![molecular formula C10H20ClNOSi B13907744 (S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The chlorination step can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for enhanced efficiency and sustainability . These systems allow for better control over reaction conditions and can improve the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The TBDMS group can be removed using fluoride ions (e.g., tetrabutylammonium fluoride) to yield the free hydroxyl compound.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of substituted butanenitriles.
Deprotection: Formation of the free hydroxyl compound.
Reduction: Formation of the corresponding amine.
Wissenschaftliche Forschungsanwendungen
(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and stability.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of (S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile involves its reactivity towards nucleophiles and electrophiles. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The chlorobutanenitrile moiety can undergo various transformations, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(tert-Butyldimethylsiloxy)acetaldehyde: Similar in having a TBDMS protecting group but differs in the functional groups attached.
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: Another compound with a TBDMS group, used in different synthetic applications.
Uniqueness
(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile is unique due to its combination of a nitrile group and a chlorinated carbon chain, which provides distinct reactivity patterns compared to other TBDMS-protected compounds. This makes it particularly useful in specific synthetic pathways where such reactivity is desired .
Eigenschaften
Molekularformel |
C10H20ClNOSi |
|---|---|
Molekulargewicht |
233.81 g/mol |
IUPAC-Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanenitrile |
InChI |
InChI=1S/C10H20ClNOSi/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h9H,6,8H2,1-5H3/t9-/m0/s1 |
InChI-Schlüssel |
CLSDDCUBUAXIFQ-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC#N)CCl |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CC#N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B13907691.png)

![Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate](/img/structure/B13907705.png)

![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)

![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)

